molecular formula C11H7Cl2NO3 B11717068 2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid

2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid

Cat. No.: B11717068
M. Wt: 272.08 g/mol
InChI Key: ASFYIDXUBGPZTO-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a methyl group, which is further connected to an oxazole ring substituted with a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid typically involves the reaction of 2,6-dichlorobenzyl chloride with 1,3-oxazole-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, alcohols, aldehydes, and substituted dichlorophenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins and thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.

    Aceclofenac: Another NSAID that is structurally related to diclofenac and has similar anti-inflammatory properties.

Uniqueness

2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H7Cl2NO3

Molecular Weight

272.08 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7Cl2NO3/c12-7-2-1-3-8(13)6(7)4-10-14-9(5-17-10)11(15)16/h1-3,5H,4H2,(H,15,16)

InChI Key

ASFYIDXUBGPZTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=NC(=CO2)C(=O)O)Cl

Origin of Product

United States

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